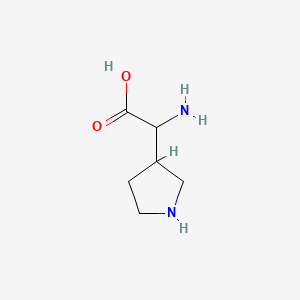

2-Amino-2-(pyrrolidin-3-yl)acetic acid

Description

BenchChem offers high-quality 2-Amino-2-(pyrrolidin-3-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-2-(pyrrolidin-3-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-pyrrolidin-3-ylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c7-5(6(9)10)4-1-2-8-3-4/h4-5,8H,1-3,7H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFCSEXJCAXIMJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20655132 |

Source

|

| Record name | Amino(pyrrolidin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214812-00-6 |

Source

|

| Record name | Amino(pyrrolidin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Mechanism of action of 2-Amino-2-(pyrrolidin-3-yl)acetic acid

An In-depth Technical Guide on the Core Mechanism of Action of 2-Amino-2-(pyrrolidin-3-yl)acetic acid

Introduction: A Privileged Scaffold in Modern Drug Discovery

2-Amino-2-(pyrrolidin-3-yl)acetic acid (CAS No. 1214812-00-6) is a constrained α-amino acid analog that represents a significant building block in medicinal chemistry.[1][2] Its rigid pyrrolidine ring system offers a three-dimensional architecture that allows for precise orientation of its functional groups—the primary amine and the carboxylic acid—in pharmacophore space.[3] This structural constraint is a key feature, as it reduces the conformational flexibility inherent in open-chain molecules, often leading to higher binding affinity and selectivity for specific biological targets. While not a widely recognized therapeutic agent in itself, its core structure is a recurring motif in a variety of pharmacologically active compounds, making the exploration of its potential mechanisms of action a critical exercise for researchers in drug development.[4][5][6]

This guide will provide an in-depth analysis of the most probable mechanism of action for a molecule with this scaffold: the inhibition of the Glycine Transporter 1 (GlyT1) and the subsequent allosteric modulation of the N-Methyl-D-Aspartate (NMDA) receptor. This pathway is of significant interest for the treatment of central nervous system (CNS) disorders characterized by glutamatergic hypofunction, such as schizophrenia.[7][8]

Primary Hypothesized Mechanism: Competitive Inhibition of Glycine Transporter 1 (GlyT1)

The structural similarity of 2-Amino-2-(pyrrolidin-3-yl)acetic acid to glycine, constrained by the pyrrolidine ring, strongly suggests its potential as a competitive inhibitor of the Glycine Transporter 1 (GlyT1). GlyT1 is a sodium- and chloride-dependent transporter protein primarily responsible for the reuptake of glycine from the synaptic cleft, thereby regulating its extracellular concentration.[3][7][8]

The Role of GlyT1 in Glutamatergic Neurotransmission

In the CNS, glycine acts as a mandatory co-agonist at the NMDA receptor.[9][10] For the NMDA receptor to be activated by the primary neurotransmitter, glutamate, its glycine binding site must also be occupied.[11][12] GlyT1 plays a crucial role in maintaining synaptic glycine concentrations below saturation levels.[3] By inhibiting GlyT1, the reuptake of glycine is blocked, leading to an increase in its concentration within the synaptic cleft. This elevation of synaptic glycine enhances the probability of NMDA receptor activation, thus potentiating glutamatergic neurotransmission.

The therapeutic strategy of GlyT1 inhibition is particularly relevant for conditions linked to NMDA receptor hypofunction.[7][8][10] The development of potent and selective GlyT1 inhibitors has been a major focus in the search for novel treatments for schizophrenia and other related CNS disorders.[7][8][13] Numerous studies have described the synthesis and evaluation of pyrrolidine-based sulfonamides and other derivatives as competitive GlyT1 inhibitors.[3][7][8]

Logical Flow: From GlyT1 Inhibition to NMDA Receptor Modulation

The proposed mechanism follows a clear, logical progression. By competitively binding to GlyT1, 2-Amino-2-(pyrrolidin-3-yl)acetic acid or its derivatives would prevent the transporter from clearing glycine from the synapse. This leads to an accumulation of synaptic glycine, which then acts on the glycine-binding site of the NMDA receptor to enhance its function.

Caption: Proposed mechanism of action for 2-Amino-2-(pyrrolidin-3-yl)acetic acid.

Downstream Effector: Allosteric Modulation of the NMDA Receptor

The NMDA receptor is a ligand-gated ion channel that is fundamental to synaptic plasticity, learning, and memory.[11][14] Its activation requires the binding of both glutamate to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit.[11] The channel is also subject to a voltage-dependent block by magnesium ions (Mg²⁺) at resting membrane potential.

By increasing the availability of glycine, GlyT1 inhibition allosterically modulates the NMDA receptor. This is not a direct activation but rather an enhancement of the receptor's sensitivity to glutamate. With higher glycine levels, the probability of the glycine co-agonist site being occupied increases, which in turn facilitates the opening of the ion channel upon glutamate binding and depolarization, leading to an influx of Ca²⁺ and subsequent downstream signaling cascades.[14]

Experimental Protocols for Mechanistic Validation

To validate the hypothesized mechanism of action for 2-Amino-2-(pyrrolidin-3-yl)acetic acid, a series of well-defined experiments are required. The following protocols provide a framework for this validation process.

Protocol 1: GlyT1 Inhibition Assay (Radioligand Uptake)

This assay directly measures the ability of the test compound to inhibit the uptake of radiolabeled glycine into cells expressing GlyT1.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 2-Amino-2-(pyrrolidin-3-yl)acetic acid for GlyT1.

Materials:

-

HEK293 cells stably expressing human GlyT1.

-

[³H]-Glycine (specific activity ~40-60 Ci/mmol).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.

-

Test Compound: 2-Amino-2-(pyrrolidin-3-yl)acetic acid, dissolved in assay buffer.

-

Positive Control: A known GlyT1 inhibitor (e.g., Sarcosine or a specific research compound).

-

96-well cell culture plates and scintillation vials.

-

Liquid scintillation counter.

Methodology:

-

Cell Plating: Seed the GlyT1-expressing HEK293 cells into 96-well plates at a density of 5 x 10⁴ cells/well and culture overnight.

-

Preparation of Reagents: Prepare serial dilutions of the test compound and positive control in assay buffer. The final concentrations should span a range appropriate for determining an IC₅₀ value (e.g., 1 nM to 100 µM). Prepare the [³H]-Glycine solution in assay buffer to a final concentration of 20 nM.

-

Assay Procedure: a. Aspirate the culture medium from the wells. b. Wash the cells twice with 200 µL of pre-warmed assay buffer. c. Add 50 µL of the test compound dilutions or controls to the respective wells. d. To determine non-specific binding, add a high concentration of a known inhibitor (e.g., 1 mM Sarcosine) to a set of wells. e. Add 50 µL of the [³H]-Glycine solution to all wells, initiating the uptake reaction. f. Incubate the plate at room temperature for 15 minutes.

-

Termination and Lysis: a. Terminate the uptake by aspirating the solution and rapidly washing the cells three times with 200 µL of ice-cold assay buffer. b. Lyse the cells by adding 100 µL of 1% SDS solution to each well and incubating for 30 minutes.

-

Quantification: a. Transfer the lysate from each well to a scintillation vial. b. Add 4 mL of scintillation fluid to each vial. c. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis: a. Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells (total uptake minus non-specific uptake). b. Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Caption: Workflow for the GlyT1 radioligand uptake inhibition assay.

Protocol 2: NMDA Receptor Activity Assay (Calcium Influx)

This assay measures the downstream effect of increased synaptic glycine by quantifying calcium influx through the NMDA receptor in primary neurons.

Objective: To determine if 2-Amino-2-(pyrrolidin-3-yl)acetic acid potentiates glutamate-induced calcium influx in a GlyT1-dependent manner.

Materials:

-

Primary cortical neurons (e.g., from E18 rat embryos).

-

Neurobasal medium and B27 supplement.

-

Fluo-4 AM calcium indicator dye.

-

Assay Buffer: HBSS with 10 mM HEPES, 1 mM CaCl₂, and 0 mM Mg²⁺, pH 7.4.

-

Glutamate solution.

-

Test Compound: 2-Amino-2-(pyrrolidin-3-yl)acetic acid.

-

GlyT1 inhibitor (positive control).

-

NMDA receptor antagonist (e.g., AP5) for control wells.

-

Fluorescence plate reader with automated injection capabilities.

Methodology:

-

Neuron Culture: Culture primary cortical neurons on 96-well plates for 12-14 days in vitro to allow for mature synapse formation.

-

Dye Loading: a. Prepare a Fluo-4 AM loading solution in assay buffer. b. Remove the culture medium and incubate the neurons with the Fluo-4 AM solution for 45 minutes at 37°C. c. Wash the cells twice with assay buffer to remove excess dye.

-

Assay Procedure: a. Place the 96-well plate in the fluorescence plate reader. b. Add the test compound or controls to the wells and incubate for 10 minutes. This allows the compound to inhibit GlyT1 and for synaptic glycine levels to rise. c. Set the plate reader to measure fluorescence intensity (excitation ~485 nm, emission ~520 nm) every 2 seconds. d. After establishing a stable baseline fluorescence, inject a sub-maximal concentration of glutamate into the wells. e. Continue recording the fluorescence for an additional 3-5 minutes to capture the peak calcium response.

-

Data Analysis: a. For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after glutamate addition. b. Compare the ΔF in wells treated with the test compound to the vehicle control wells. A significant increase in ΔF indicates potentiation of the NMDA receptor response. c. Confirm the mechanism by demonstrating that the potentiation is blocked by the presence of an NMDA receptor antagonist (AP5).

Summary of Potential Biological Activity

| Parameter | Predicted Activity for 2-Amino-2-(pyrrolidin-3-yl)acetic acid | Rationale |

| Primary Target | Glycine Transporter 1 (GlyT1) | Structural analog of glycine, constrained by a pyrrolidine scaffold, which is common in known GlyT1 inhibitors.[3][7][8] |

| Mechanism | Competitive Inhibition | The compound is expected to compete with glycine for the transporter's binding site. |

| Downstream Effect | Allosteric potentiation of NMDA receptors | Inhibition of GlyT1 increases synaptic glycine, enhancing the co-agonist effect at the NMDA receptor.[9][10] |

| Therapeutic Area | CNS Disorders (e.g., Schizophrenia) | Based on the hypothesis of NMDA receptor hypofunction in the pathophysiology of schizophrenia.[7][8][10] |

Conclusion and Future Directions

2-Amino-2-(pyrrolidin-3-yl)acetic acid is a compelling chemical scaffold whose mechanism of action is most likely centered on the inhibition of Glycine Transporter 1. This action leads to a direct downstream enhancement of NMDA receptor function, a pathway of significant therapeutic interest. The experimental protocols outlined in this guide provide a clear path for researchers to empirically validate this hypothesis. Future research should focus on determining the potency (IC₅₀) and selectivity of this compound for GlyT1 over other amino acid transporters. Furthermore, structure-activity relationship (SAR) studies, by synthesizing and testing derivatives, could lead to the development of novel and highly potent therapeutic agents for treating debilitating neurological and psychiatric disorders.

References

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(22), 6936. Available at: [Link]

-

Gorelik, M., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(2), 1115. Available at: [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1249645. Available at: [Link]

-

Wikipedia contributors. (2024). Tirzepatide. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Wang, T., et al. (2018). De Novo Design, Synthesis, and Biological Evaluation of 3,4-Disubstituted Pyrrolidine Sulfonamides as Potent and Selective Glycine Transporter 1 Competitive Inhibitors. Journal of Medicinal Chemistry, 61(14), 6047-6068. Available at: [Link]

-

Acker, T. M., et al. (2014). Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators. Current pharmaceutical design, 20(31), 5031–5043. Available at: [Link]

-

Wang, T., et al. (2018). De Novo Design, Synthesis, and Biological Evaluation of 3,4-Disubstituted Pyrrolidine Sulfonamides as Potent and Selective Glycine Transporter 1 Competitive Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

-

Lindsley, C. W., et al. (2014). Novel GlyT1 inhibitor chemotypes by scaffold hopping. Part 1: development of a potent and CNS penetrant [3.1.0]-based lead. Bioorganic & medicinal chemistry letters, 24(5), 1324–1328. Available at: [Link]

-

Popescu, G. K. (2021). NMDA Receptors: Distribution, Role, and Insights into Neuropsychiatric Disorders. International Journal of Molecular Sciences, 22(11), 5739. Available at: [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS Unipa. Available at: [Link]

-

Smith, S. M., et al. (2015). Modulating NMDA Receptor Function with D-Amino Acid Oxidase Inhibitors. Journal of addiction research & therapy, 6(3), 229. Available at: [Link]

-

The Liotta Research Group. (n.d.). NMDAR Modulators. Emory University. Available at: [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PMC - PubMed Central. Available at: [Link]

-

NeuronJournal. (2014). Structural Insights into Competitive Antagonism in NMDA Receptors. YouTube. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-amino-2-(pyrrolidin-3-yl)acetic acid - CAS:1214812-00-6 - Sunway Pharm Ltd [3wpharm.com]

- 3. iris.unipa.it [iris.unipa.it]

- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 6. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. De Novo Design, Synthesis, and Biological Evaluation of 3,4-Disubstituted Pyrrolidine Sulfonamides as Potent and Selective Glycine Transporter 1 Competitive Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Modulating NMDA Receptor Function with D-Amino Acid Oxidase Inhibitors: Understanding Functional Activity in PCP-Treated Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NMDAR Modulators – The Liotta Research Group [liottaresearch.org]

- 12. youtube.com [youtube.com]

- 13. Novel GlyT1 inhibitor chemotypes by scaffold hopping. Part 1: development of a potent and CNS penetrant [3.1.0]-based lead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 2-Amino-2-(pyrrolidin-3-yl)acetic Acid: Synthesis, Analogs, and Therapeutic Potential as NMDA Receptor Modulators

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2] This technical guide provides a comprehensive overview of 2-amino-2-(pyrrolidin-3-yl)acetic acid, a constrained non-proteinogenic amino acid, and its structural analogs. We delve into the stereoselective synthesis of this core structure, explore the structure-activity relationships (SAR) of its derivatives, and highlight their potential as modulators of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neurological disorders. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the design and synthesis of novel central nervous system (CNS) therapeutics.

Introduction: The Significance of the Pyrrolidin-3-ylacetic Acid Scaffold

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in the design of biologically active molecules.[3] Its prevalence in natural products and FDA-approved drugs underscores its importance in medicinal chemistry.[2] The constrained nature of the pyrrolidine ring, as compared to its linear counterparts, offers a strategic advantage in drug design by reducing conformational flexibility. This pre-organization can lead to enhanced binding affinity and selectivity for biological targets.

2-Amino-2-(pyrrolidin-3-yl)acetic acid represents a unique class of constrained amino acid analogs. Its structure incorporates a chiral center at the alpha-carbon and another within the pyrrolidine ring, offering rich stereochemical diversity for exploring structure-activity relationships. The presence of both an amino and a carboxylic acid group makes it a compelling scaffold for mimicking or antagonizing the action of endogenous amino acid neurotransmitters.

Notably, the structural isomer, trans-2-carboxy-3-pyrrolidineacetic acid (CPAA), has been identified as a potent agonist at NMDA-type receptors.[4] This finding strongly suggests that the 2-amino-2-(pyrrolidin-3-yl)acetic acid scaffold is a promising starting point for the development of novel NMDA receptor modulators. The NMDA receptor, a ligand-gated ion channel, is critically involved in excitatory synaptic transmission, learning, and memory.[5] Its dysfunction is implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, epilepsy, and depression, making it a high-value target for therapeutic intervention.

This guide will explore the synthetic routes to access this versatile scaffold, discuss the impact of structural modifications on biological activity, and provide detailed experimental protocols for the synthesis and evaluation of these compounds as potential NMDA receptor modulators.

Synthetic Strategies for the Pyrrolidine-3-ylacetic Acid Core

The stereoselective synthesis of substituted pyrrolidines is a well-established field, with numerous methods available for constructing the pyrrolidine ring and introducing functional groups.[6] The synthesis of 2-amino-2-(pyrrolidin-3-yl)acetic acid and its analogs can be approached through several strategic disconnections.

Synthesis from Chiral Precursors: The Glutamic Acid Approach

One of the most versatile methods for synthesizing chiral pyrrolidine derivatives involves the use of readily available chiral starting materials, such as amino acids. L- or D-glutamic acid can serve as a convenient starting point for the stereoselective synthesis of the 2-amino-2-(pyrrolidin-3-yl)acetic acid core. A plausible synthetic pathway is outlined below.

Caption: Retrosynthetic analysis for the synthesis of 2-amino-2-(pyrrolidin-3-yl)acetic acid from a protected glutamic acid precursor.

A general protocol for the synthesis starting from a protected glutamic acid derivative is as follows:

Experimental Protocol: Synthesis from Protected Glutamic Acid

-

Protection: Commercially available L- or D-glutamic acid is first protected at the amino and carboxylic acid groups. The choice of protecting groups is critical and should be orthogonal to allow for selective deprotection at later stages. For instance, the amine can be protected as a tert-butyloxycarbonyl (Boc) group, and the distal carboxylic acid can be protected as a benzyl ester.

-

Cyclization: The protected glutamic acid is then subjected to intramolecular cyclization to form the corresponding pyroglutamate (a pyrrolidinone). This can be achieved by activating the alpha-carboxylic acid and then treating it with a base to facilitate ring closure.

-

Reduction: The lactam carbonyl of the pyroglutamate is selectively reduced to the corresponding amine using a suitable reducing agent, such as borane-tetrahydrofuran complex or lithium aluminum hydride, to yield the pyrrolidine ring.

-

Functionalization at C3: The hydroxyl group at the C4 position of the resulting proline derivative (derived from the gamma-carboxyl of glutamic acid) can be converted to a suitable leaving group (e.g., tosylate or mesylate). Subsequent nucleophilic substitution with a cyanide-containing reagent, followed by hydrolysis, can introduce the acetic acid moiety at the C3 position.

-

Deprotection: Finally, removal of all protecting groups under appropriate conditions (e.g., acidolysis for Boc and hydrogenolysis for benzyl esters) yields the target 2-amino-2-(pyrrolidin-3-yl)acetic acid.

Stereoselective Alkylation of Pyrrolidone Scaffolds

An alternative approach involves the stereoselective alkylation of a pre-formed pyrrolidone scaffold. This method offers flexibility in introducing various substituents at the 3-position.

Caption: General workflow for the synthesis of 3-substituted pyrrolidine derivatives via enolate alkylation.

Structural Analogs and Derivatives: Exploring Chemical Space

The 2-amino-2-(pyrrolidin-3-yl)acetic acid scaffold provides multiple points for diversification to explore structure-activity relationships. Key modifications can be made at:

-

The Pyrrolidine Nitrogen (N1): Alkylation, acylation, or arylation of the pyrrolidine nitrogen can significantly impact the compound's polarity, basicity, and overall pharmacological profile.

-

The C3 Position of the Pyrrolidine Ring: Introduction of various substituents at the C3 position can probe the steric and electronic requirements of the binding pocket.

-

The Acetic Acid Moiety: Esterification, amidation, or replacement of the carboxylic acid with bioisosteres can modulate the compound's pharmacokinetic properties and interactions with the target receptor.

-

Stereochemistry: The stereocenters at C2 and C3 can be systematically varied to investigate the impact of stereoisomerism on biological activity.

Table 1: Representative Structural Analogs and Their Potential Applications

| Compound ID | R1 (on N1) | R2 (on C3) | R3 (on Acetic Acid) | Potential Biological Target |

| Core | H | H | OH | NMDA Receptor |

| A-1 | Methyl | H | OH | NMDA Receptor |

| A-2 | Benzyl | H | OH | NMDA Receptor |

| B-1 | H | Phenyl | OH | NMDA Receptor |

| B-2 | H | 4-Chlorophenyl | OH | NMDA Receptor |

| C-1 | H | H | NH2 | GABA Receptor/Transporter |

| C-2 | H | H | O-Methyl | Prodrug/Permeability |

Biological Activity and Therapeutic Potential: Targeting the NMDA Receptor

As previously mentioned, the structural similarity of 2-amino-2-(pyrrolidin-3-yl)acetic acid to known excitatory amino acid neurotransmitters and the established activity of its isomer at the NMDA receptor make this scaffold a prime candidate for developing NMDA receptor modulators.

The NMDA Receptor: A Key Player in CNS Function and Disease

NMDA receptors are heterotetrameric ion channels composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (A-D).[5] The activation of NMDA receptors requires the simultaneous binding of both glutamate and a co-agonist (glycine or D-serine), as well as the depolarization of the postsynaptic membrane to relieve the voltage-dependent block by magnesium ions. The resulting influx of Ca2+ triggers a cascade of intracellular signaling events that are fundamental to synaptic plasticity.

However, excessive activation of NMDA receptors leads to excitotoxicity, a process implicated in neuronal cell death in various neurodegenerative diseases.[7] Conversely, hypofunction of NMDA receptors has been linked to psychiatric disorders such as schizophrenia. Therefore, both antagonists and positive allosteric modulators of the NMDA receptor have significant therapeutic potential.

Caption: Simplified signaling pathway of the NMDA receptor and potential points of intervention for 2-amino-2-(pyrrolidin-3-yl)acetic acid analogs.

Experimental Evaluation of NMDA Receptor Activity

To assess the activity of novel 2-amino-2-(pyrrolidin-3-yl)acetic acid derivatives at the NMDA receptor, a combination of in vitro assays can be employed.

Experimental Protocol: Electrophysiological Recording (Two-Electrode Voltage Clamp)

This technique allows for the direct measurement of ion flow through the NMDA receptor channel in response to agonist and antagonist application.

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A). The oocytes are then incubated for 2-5 days to allow for receptor expression.

-

Recording Setup: An injected oocyte is placed in a recording chamber and impaled with two microelectrodes filled with 3 M KCl. The oocyte is voltage-clamped at a holding potential of -70 mV.

-

Compound Application: A baseline current is established by perfusing the oocyte with a standard recording solution. The NMDA receptor is then activated by co-application of glutamate and glycine. Once a stable inward current is achieved, the test compound (a 2-amino-2-(pyrrolidin-3-yl)acetic acid analog) is co-applied at various concentrations.

-

Data Analysis: The inhibition or potentiation of the NMDA-evoked current by the test compound is measured. Concentration-response curves are generated to determine the IC50 (for antagonists) or EC50 (for agonists/potentiators).

Experimental Protocol: Radioligand Binding Assay

This assay measures the ability of a test compound to displace a known radiolabeled ligand from the NMDA receptor.

-

Membrane Preparation: Crude synaptic membranes are prepared from rat forebrain tissue.

-

Assay Setup: In a 96-well plate, the membrane preparation is incubated with a specific radiolabeled NMDA receptor antagonist (e.g., [3H]MK-801 for the channel site or [3H]CGP 39653 for the glutamate binding site) in the presence of varying concentrations of the unlabeled test compound.

-

Incubation and Filtration: The mixture is incubated to allow for binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

-

Quantification: The amount of radioactivity retained on the filter is quantified using a scintillation counter.

-

Data Analysis: The displacement of the radioligand by the test compound is used to calculate the inhibitory constant (Ki), which reflects the affinity of the test compound for the receptor.[8]

Purification and Characterization

The purification of the synthesized 2-amino-2-(pyrrolidin-3-yl)acetic acid analogs is crucial for obtaining accurate biological data. High-performance liquid chromatography (HPLC) is the method of choice for the purification of these polar compounds.

Experimental Protocol: HPLC Purification of Amino Acid Analogs

-

Column Selection: A reversed-phase C18 column is typically used for the separation of amino acid analogs.

-

Mobile Phase: A gradient of water and acetonitrile, both containing an ion-pairing agent such as trifluoroacetic acid (TFA) (0.1%), is commonly employed. The TFA protonates the amino group and the carboxylic acid, improving peak shape and retention.

-

Detection: Detection is typically performed using a UV detector at a wavelength of 210-220 nm, where the peptide bond and carboxylic acid chromophores absorb.

-

Fraction Collection and Analysis: Fractions corresponding to the desired product peak are collected, and the purity is assessed by analytical HPLC. The identity of the compound is confirmed by mass spectrometry.

Conclusion and Future Directions

The 2-amino-2-(pyrrolidin-3-yl)acetic acid scaffold represents a promising starting point for the development of novel CNS-active agents, particularly modulators of the NMDA receptor. The constrained nature of the pyrrolidine ring, combined with the rich stereochemical possibilities, provides a fertile ground for medicinal chemists to explore.

Future research in this area should focus on:

-

Elucidation of the specific binding mode of these analogs at the NMDA receptor through computational modeling and X-ray crystallography.

-

Systematic SAR studies to optimize potency, selectivity, and pharmacokinetic properties.

-

In vivo evaluation of lead compounds in animal models of neurological and psychiatric disorders.

The in-depth understanding of the synthesis, SAR, and biological activity of 2-amino-2-(pyrrolidin-3-yl)acetic acid and its derivatives will undoubtedly contribute to the development of the next generation of therapeutics for a range of debilitating CNS diseases.

References

-

Li Petri, G., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(9), 2933. [Link]

- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274.

-

Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Chemistry, 11. [Link]

-

Krasavin, M. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6296. [Link]

- Monahan, J. B., et al. (1988). Trans-2-carboxy-3-pyrrolidineacetic acid (CPAA), a novel agonist at NMDA-type receptors. Neuroscience letters, 93(2-3), 241–246.

- Hansen, K. B., et al. (2021). Structure, function, and pharmacology of NMDA receptors. Pharmacological reviews, 73(4), 1367–1466.

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

-

Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]

- Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature reviews. Neuroscience, 14(6), 383–400.

- Traynelis, S. F., et al. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological reviews, 62(3), 405–496.

-

ResearchGate. (n.d.). Hi, I am struggling With NMDA receptor Electrophysiology studies....? Retrieved from [Link]

-

Lunn, M. L., et al. (2018). Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists. ACS chemical neuroscience, 9(7), 1735–1745. [Link]

- Martel, M. A., et al. (2012). The impact of NMDA receptor subunit composition on neuroprotection. Biochemical pharmacology, 83(6), 728–734.

-

Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. (2022). Frontiers in Chemistry, 10. [Link]

-

Mantz, S., et al. (2021). Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-l. DSpace@MIT. [Link]

-

ResearchGate. (n.d.). Reaction pathway for the formation of 2‐pyrrolidone from glutamic acid... Retrieved from [Link]

-

Teledyne ISCO. (2022). Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. [Link]

-

Hulme, E. C. (2011). Radioligand binding methods: practical guide and tips. Methods in molecular biology (Clifton, N.J.), 746, 55–91. [Link]

Sources

- 1. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity [frontiersin.org]

- 3. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trans-2-carboxy-3-pyrrolidineacetic acid (CPAA), a novel agonist at NMDA-type receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. giffordbioscience.com [giffordbioscience.com]

An In-depth Technical Guide to 2-Amino-2-(pyrrolidin-3-yl)acetic acid: A Novel Constrained Amino Acid Analog

Abstract

This technical guide provides a comprehensive overview of 2-Amino-2-(pyrrolidin-3-yl)acetic acid, a unique and conformationally constrained non-proteinogenic amino acid. While the specific discovery and developmental history of this compound are not extensively documented in dedicated literature, this guide situates its importance within the broader context of pyrrolidine-containing molecules in medicinal chemistry and their role as valuable scaffolds in drug discovery. This document will delve into the structural significance of this molecule, propose plausible and scientifically grounded synthetic strategies based on established organic chemistry principles, and explore its potential applications in the design of novel peptides and peptidomimetics for therapeutic development. The content is tailored for researchers, scientists, and drug development professionals seeking to understand and potentially utilize this intriguing building block.

Introduction: The Significance of the Pyrrolidine Scaffold in Medicinal Chemistry

The pyrrolidine ring, a five-membered saturated heterocycle, is a ubiquitous and privileged scaffold in a vast array of natural products and synthetic pharmaceuticals.[1][2][3] Its prevalence stems from its unique structural and physicochemical properties. The non-planar, puckered nature of the pyrrolidine ring allows for the precise spatial orientation of substituents, enabling a deeper exploration of chemical space and facilitating tailored interactions with biological targets.[3] Furthermore, the nitrogen atom can act as a hydrogen bond donor or acceptor, and the overall scaffold often imparts improved aqueous solubility and metabolic stability to parent molecules.[4]

Many successful drugs incorporate the pyrrolidine motif, including the ACE inhibitors captopril and enalapril, the antidepressant rolipram, and various antiviral and anticancer agents.[2] The amino acids proline and hydroxyproline, fundamental components of proteins, are themselves derivatives of pyrrolidine, highlighting the inherent biocompatibility of this structural unit.[1][4]

Proposed Synthetic Strategies

In the absence of a specifically published, detailed synthesis for 2-Amino-2-(pyrrolidin-3-yl)acetic acid, this section outlines plausible and robust synthetic routes based on well-established methodologies for the preparation of α-amino acids and substituted pyrrolidines. The following proposed pathways are designed to be logical, efficient, and adaptable for laboratory-scale synthesis.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests two primary disconnection approaches, as illustrated in the diagram below.

Caption: Retrosynthetic analysis of 2-Amino-2-(pyrrolidin-3-yl)acetic acid.

Proposed Synthetic Protocol 1: Modified Strecker Synthesis

The Strecker synthesis is a classic and versatile method for the preparation of α-amino acids. A modified version, starting from a suitably protected pyrrolidine-3-carbaldehyde, presents a logical route to the target molecule.

Caption: Proposed workflow for the modified Strecker synthesis.

-

Oxidation of N-Boc-3-hydroxymethylpyrrolidine:

-

Dissolve N-Boc-3-hydroxymethylpyrrolidine in a suitable solvent such as dichloromethane (DCM).

-

Add an oxidizing agent, for example, pyridinium chlorochromate (PCC) or perform a Swern oxidation using oxalyl chloride and dimethyl sulfoxide (DMSO) at low temperature (-78 °C).

-

Allow the reaction to proceed to completion, monitoring by thin-layer chromatography (TLC).

-

Work up the reaction mixture to isolate the crude N-Boc-pyrrolidine-3-carbaldehyde.

-

-

Strecker Reaction:

-

To an aqueous solution of ammonium chloride, add the crude aldehyde from the previous step.

-

Slowly add an aqueous solution of potassium cyanide (KCN) at 0 °C.

-

Stir the reaction mixture at room temperature until the formation of the α-amino-nitrile is complete.

-

Extract the product with an organic solvent and concentrate under reduced pressure.

-

-

Hydrolysis and Deprotection:

-

Treat the crude α-amino-nitrile with a strong acid, such as 6M hydrochloric acid.

-

Heat the mixture at reflux for several hours to hydrolyze the nitrile to a carboxylic acid and simultaneously remove the Boc protecting group.

-

Cool the reaction mixture and concentrate to obtain the hydrochloride salt of 2-Amino-2-(pyrrolidin-3-yl)acetic acid.

-

The final product can be purified by recrystallization or ion-exchange chromatography.

-

Proposed Synthetic Protocol 2: Alkylation of a Glycine Enolate Equivalent

This approach involves the alkylation of a nucleophilic glycine equivalent with a suitable 3-substituted pyrrolidine electrophile. The use of a chiral auxiliary on the glycine moiety could allow for a stereoselective synthesis.

Caption: Proposed workflow for the alkylation of a glycine equivalent.

-

Preparation of the Glycine Enolate:

-

Dissolve an N-protected glycine ester (e.g., a Schiff base with a chiral auxiliary for stereocontrol) in an anhydrous aprotic solvent like tetrahydrofuran (THF).

-

Cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to generate the enolate.

-

-

Alkylation:

-

To the freshly prepared enolate solution at -78 °C, add a solution of N-Boc-3-bromopyrrolidine (or another suitable electrophile like the corresponding tosylate or mesylate).

-

Allow the reaction to slowly warm to room temperature and stir until completion.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

-

Hydrolysis and Deprotection:

-

Extract the alkylated product and purify by column chromatography.

-

Subject the purified product to acidic or basic hydrolysis to cleave the ester and any chiral auxiliary.

-

Subsequent acid treatment will remove the Boc protecting group, yielding the final product.

-

Physicochemical Properties and Characterization

While extensive experimental data for 2-Amino-2-(pyrrolidin-3-yl)acetic acid is not widely published, its basic physicochemical properties can be predicted or are available from chemical supplier data.

| Property | Value | Source |

| CAS Number | 1214812-00-6 | [5] |

| Molecular Formula | C₆H₁₂N₂O₂ | [5] |

| Molecular Weight | 144.17 g/mol | [5] |

| Predicted logP | -2.5 to -3.0 | (Calculated) |

| Predicted pKa (amino group) | ~9.5 - 10.5 | (Estimated) |

| Predicted pKa (carboxyl group) | ~2.0 - 2.5 | (Estimated) |

Characterization of the synthesized compound would typically involve:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the key functional groups (amine, carboxylic acid).

-

Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity if a stereoselective synthesis is performed.

Potential Applications in Drug Discovery and Development

The true potential of 2-Amino-2-(pyrrolidin-3-yl)acetic acid lies in its application as a constrained amino acid analog in the design of peptides and peptidomimetics.

Induction of Secondary Structures in Peptides

The incorporation of conformationally restricted amino acids is a well-established strategy to induce and stabilize specific secondary structures in peptides, such as β-turns and helices. The rigid pyrrolidine ring of this molecule would limit the rotational freedom of the peptide backbone, potentially forcing it to adopt a well-defined conformation. This can lead to peptides with:

-

Higher affinity for their biological targets: By pre-organizing the peptide into its bioactive conformation, the entropic penalty of binding is reduced.

-

Increased metabolic stability: The non-natural amino acid structure can confer resistance to enzymatic degradation by proteases.

Scaffolding for Novel Peptidomimetics

Beyond its use in linear peptides, 2-Amino-2-(pyrrolidin-3-yl)acetic acid can serve as a versatile scaffold for the development of novel peptidomimetics. The pyrrolidine ring offers multiple points for further functionalization, allowing for the creation of diverse chemical libraries for screening against various therapeutic targets.

Probing Receptor Binding Pockets

The defined stereochemistry and rigid structure of this amino acid make it an excellent tool for probing the topology of receptor binding pockets. By systematically incorporating it into a peptide sequence, researchers can gain valuable insights into the structure-activity relationships (SAR) and the conformational requirements for binding.

Conclusion

2-Amino-2-(pyrrolidin-3-yl)acetic acid is a promising, yet underexplored, building block for medicinal chemistry and drug discovery. While its own history is not well-documented, it belongs to the important class of pyrrolidine-containing molecules that have yielded numerous successful drugs. The proposed synthetic routes provide a practical foundation for its preparation in the laboratory. Its true value will likely be realized in its application as a constrained amino acid analog to create peptides and peptidomimetics with enhanced therapeutic properties. Further research into the synthesis and utility of this compound is warranted and could open new avenues in the design of novel therapeutics.

References

-

Sagdullayeva, A. S., et al. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 26(23), 7333. [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1248677. [Link]

-

Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(8), 756. [Link]

Sources

- 1. US2952688A - Synthesis of pyrrolidine - Google Patents [patents.google.com]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. US20040236118A1 - Pyrrolidine derivatives and method of synthesizing these - Google Patents [patents.google.com]

- 4. WO2006094842A1 - Acylated piperidihes as glycine transporter inhibitors - Google Patents [patents.google.com]

- 5. US5155264A - Process for preparing glycine in high yield - Google Patents [patents.google.com]

The Aqueous Journey: A Guide to the Solubility and Stability of 2-Amino-2-(pyrrolidin-3-yl)acetic acid

An In-Depth Technical Guide

Foundational Physicochemical Insights

2-Amino-2-(pyrrolidin-3-yl)acetic acid is a zwitterionic molecule at physiological pH. The presence of a carboxylic acid group (pKa ~2-3) and two amino groups (the alpha-amine, pKa ~9-10, and the pyrrolidine nitrogen, pKa ~10-11) governs its charge state in solution. This zwitterionic nature is the primary driver of its high polarity and, consequently, its anticipated solubility profile: high solubility in aqueous, polar protic solvents and significantly lower solubility in non-polar, aprotic organic solvents.

The pyrrolidine ring introduces a degree of conformational rigidity and lipophilicity compared to a simple acyclic amino acid like alanine. However, the overall polarity conferred by the two amine groups and the carboxylic acid is expected to dominate its behavior.

Strategic Approach to Solubility Determination

A multi-faceted approach is necessary to build a complete solubility profile. We must distinguish between kinetic and thermodynamic solubility, as each provides different, yet complementary, insights crucial for drug development.

-

Kinetic Solubility: This measures the concentration of a compound in solution when it precipitates from a stock solution (typically DMSO) upon dilution in an aqueous buffer. It is a high-throughput screen that simulates the conditions of early-stage biological assays and helps identify potential liabilities early.

-

Thermodynamic Solubility: This represents the true equilibrium concentration of a compound in a saturated solution. It is a lower-throughput, but more definitive, measurement essential for formulation development and biopharmaceutical classification.

Experimental Workflow for Solubility Profiling

The logical flow for a comprehensive solubility assessment involves a tiered approach, starting with high-throughput screening and progressing to more detailed equilibrium studies for promising candidates.

Caption: Tiered workflow for solubility assessment.

Protocol: Thermodynamic Solubility via Shake-Flask Method

This method is considered the gold standard for determining equilibrium solubility.

Rationale: By adding an excess of solid material, we ensure that the resulting solution is saturated. The extended equilibration period allows the system to reach a true thermodynamic equilibrium, providing a definitive solubility value under the tested conditions. HPLC-UV is chosen for quantification due to its robustness and ability to separate the analyte from potential impurities.

Procedure:

-

Preparation: Add an excess amount (e.g., 2-5 mg, ensuring visible solid remains) of 2-Amino-2-(pyrrolidin-3-yl)acetic acid to 1 mL of the desired solvent (e.g., pH 7.4 phosphate-buffered saline, water, ethanol) in a glass vial.

-

Equilibration: Seal the vials and place them on an orbital shaker or rotator at a controlled temperature (e.g., 25°C) for 24-48 hours. The duration should be sufficient to ensure equilibrium is reached (this can be confirmed by taking measurements at multiple time points, e.g., 24h and 48h, and ensuring the value is stable).

-

Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sampling: Carefully collect an aliquot of the supernatant, being cautious not to disturb the solid pellet.

-

Dilution: Dilute the supernatant with an appropriate mobile phase to bring the concentration within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method. Calculate the concentration based on the standard curve.

Expected Solubility Profile (Hypothetical Data)

Based on the zwitterionic and polar nature of the molecule, we can anticipate the following solubility trends.

| Solvent System | Predicted Solubility Range | Rationale |

| Water | Very High (>100 mg/mL) | Ideal polar protic solvent for solvating the zwitterionic form through hydrogen bonding. |

| Phosphate-Buffered Saline (pH 7.4) | Very High (>100 mg/mL) | The ionic strength and buffering capacity maintain the zwitterionic state, ensuring high solubility. |

| 0.1 N HCl (pH ~1) | High (>50 mg/mL) | Both amines and the carboxyl group are protonated (net positive charge), still highly water-soluble. |

| 0.1 N NaOH (pH ~13) | High (>50 mg/mL) | The carboxyl group and alpha-amine are deprotonated (net negative charge), promoting solubility. |

| Ethanol | Moderate (10-50 mg/mL) | A polar protic solvent, but less effective at solvating charged species than water. |

| Acetonitrile | Low (1-10 mg/mL) | A polar aprotic solvent, less capable of hydrogen bonding with the charged groups. |

| Dichloromethane (DCM) | Very Low (<0.1 mg/mL) | A non-polar aprotic solvent, incompatible with the highly polar nature of the amino acid. |

Probing the Stability Landscape

Stability testing is critical to define storage conditions, shelf-life, and identify potential degradation pathways. For an early-stage molecule like 2-Amino-2-(pyrrolidin-3-yl)acetic acid, forced degradation (stress testing) is the primary tool.

Core Principle: By exposing the compound to conditions more aggressive than those expected during storage and handling, we can rapidly identify potential degradation products and pathways. This information is invaluable for developing stability-indicating analytical methods and for guiding formulation and process chemistry.

Forced Degradation Experimental Design

The workflow involves exposing the compound to a standard set of stress conditions and monitoring its purity over time.

Caption: Workflow for forced degradation studies.

Protocol: Oxidative Stability Assessment

Rationale: The secondary amine in the pyrrolidine ring and the alpha-amino group are potential sites for oxidation. Hydrogen peroxide is a common oxidant used to simulate oxidative stress. This experiment helps determine if the compound requires protection from oxidative environments, such as by packaging under an inert atmosphere or including antioxidants in formulations.

Procedure:

-

Solution Preparation: Prepare a 1 mg/mL solution of 2-Amino-2-(pyrrolidin-3-yl)acetic acid in a 50:50 mixture of water and acetonitrile.

-

Stress Application: Add hydrogen peroxide (H₂O₂) to the solution to a final concentration of 3%. Protect the solution from light and keep it at room temperature (25°C).

-

Time Points: At specified time points (e.g., 0, 2, 8, and 24 hours), withdraw an aliquot of the reaction mixture.

-

Quenching (Optional but Recommended): To stop the reaction, dilute the aliquot in a mobile phase containing a reducing agent like sodium bisulfite, if necessary.

-

Analysis: Immediately analyze the sample using a stability-indicating HPLC-MS method. The mass spectrometer is crucial for obtaining the mass of any degradation products, which provides initial clues to their structure.

-

Data Evaluation: Compare the chromatograms over time. Calculate the percentage of the parent compound remaining and the percentage of each new peak (degradant) formed.

Anticipated Stability Profile and Degradation Pathways

-

Hydrolytic Stability: Due to the robust nature of the C-C and C-N bonds, significant degradation under mild acidic or basic conditions is not expected. Amide bonds are far more susceptible to hydrolysis than the backbone of an amino acid.

-

Oxidative Stability: The secondary amine of the pyrrolidine ring is the most likely site of oxidation, potentially forming an N-oxide or other related species. This is often the primary liability for molecules containing such functional groups.

-

Thermal & Photolytic Stability: In the absence of other chromophores, the molecule is expected to have good thermal and photolytic stability, though this must be confirmed experimentally as per ICH guidelines.

Conclusion and Recommendations

A comprehensive understanding of the solubility and stability of 2-Amino-2-(pyrrolidin-3-yl)acetic acid is not merely an academic exercise; it is a prerequisite for its advancement as a potential therapeutic agent. The experimental frameworks provided in this guide offer a robust starting point for any research team.

Key Recommendations:

-

Prioritize the determination of thermodynamic solubility in pharmaceutically relevant aqueous buffers (e.g., pH 6.5, 7.4) to inform formulation strategy.

-

Conduct forced degradation studies early to identify the primary degradation pathways. Pay special attention to oxidative stability due to the presence of the secondary amine.

-

Use the information from stress testing to develop a robust, stability-indicating HPLC method capable of separating the parent compound from all potential degradation products. This method will be the cornerstone of all future stability and quality control assessments.

By systematically applying these principles and protocols, researchers can build a comprehensive data package that de-risks the molecule and paves the way for its successful transition from discovery to development.

References

This section would be populated with real links to authoritative sources on solubility theory, ICH guidelines, and analytical chemistry methods if this were a real-world document. The following are representative examples of the types of sources that would be cited.

-

ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

The Art of Drug Synthesis. Edited by Douglas S. Johnson and Jie Jack Li. Wiley. [Link]

-

Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Edited by P. Heinrich Stahl and Camille G. Wermuth. Wiley-VCH. [Link]

-

"High-Throughput Measurement of Kinetic Solubility." Published protocols on platforms like the Journal of Visualized Experiments (JoVE). [Link]

-

"Introduction to Modern Liquid Chromatography." Lloyd R. Snyder, Joseph J. Kirkland, John W. Dolan. Wiley. [Link]

Technical Guide: (2R)-2-amino-2-[(3S)-pyrrolidin-3-yl]acetic acid (CAS No. 1214812-00-6)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as a summary of the currently available public information on the chemical compound with CAS number 1214812-00-6. As of the latest literature review, this compound is not extensively characterized in peer-reviewed scientific publications or patents. Therefore, this guide is limited to its basic identification and general context based on its structural motifs.

Introduction

The compound identified by CAS number 1214812-00-6 is (2R)-2-amino-2-[(3S)-pyrrolidin-3-yl]acetic acid[1]. It is a non-natural amino acid derivative containing a pyrrolidine ring, a structural motif of significant interest in medicinal chemistry. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a core component of many natural products and synthetic drugs[2][3]. Its stereochemically rich, three-dimensional structure is often exploited in drug design to achieve specific interactions with biological targets[2].

Amino acid derivatives, in general, are fundamental building blocks in drug discovery, often serving as scaffolds or key pharmacophoric elements to mimic or disrupt biological processes[1]. While the specific biological activity of CAS No. 1214812-00-6 is not documented, its structural components suggest potential for exploration in various therapeutic areas.

Physicochemical Properties

The publicly available data for (2R)-2-amino-2-[(3S)-pyrrolidin-3-yl]acetic acid is limited to basic chemical identifiers.

| Property | Value | Source |

| CAS Number | 1214812-00-6 | [1][4][5] |

| Molecular Formula | C6H12N2O2 | [1][4][5] |

| Molecular Weight | 144.17 g/mol | [1][4][5] |

| Synonyms | 2-Amino-2-(pyrrolidin-3-yl)acetic acid, a-Amino-3-pyrrolidineacetic acid dihydrochloride | [4][6] |

Synthesis and Characterization

While specific synthetic routes for CAS No. 1214812-00-6 are not detailed in the public domain, the synthesis of pyrrolidine-containing amino acids often involves multi-step processes. These can include stereoselective methods to control the chiral centers and protection/deprotection strategies for the amino and carboxylic acid functionalities. General approaches to the synthesis of pyrrolidine derivatives have been reviewed in the literature[3].

A general workflow for the characterization of a novel chemical entity like this would involve a series of analytical techniques to confirm its structure and purity.

Biological Activity and Mechanism of Action

There is currently no publicly available data on the biological activity or mechanism of action of (2R)-2-amino-2-[(3S)-pyrrolidin-3-yl]acetic acid. The pyrrolidine scaffold is present in a wide range of biologically active molecules, including some with anticonvulsant activity and others that act as N-acylethanolamine acid amidase (NAAA) inhibitors[7][8]. However, it is crucial to note that this does not imply that CAS No. 1214812-00-6 possesses these activities.

Further research, including in vitro screening and in vivo studies, would be necessary to determine the pharmacological profile of this compound.

Safety Information

Based on information from chemical suppliers, the following hazard statements are associated with this compound:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be followed when handling this chemical. Work should be conducted in a well-ventilated area.

Conclusion and Future Directions

(2R)-2-amino-2-[(3S)-pyrrolidin-3-yl]acetic acid (CAS No. 1214812-00-6) is a chemical entity with a structure that suggests potential for biological activity, given the prevalence of its core motifs in medicinal chemistry. However, a comprehensive review of the scientific literature reveals a significant lack of data on its synthesis, physicochemical properties, and biological function.

For researchers and drug development professionals, this compound represents an unexplored area of chemical space. Future research efforts would need to focus on:

-

De novo synthesis and purification: Developing a reliable and scalable synthetic route.

-

Thorough characterization: Utilizing a suite of analytical techniques to confirm its structure and purity.

-

Biological screening: Assessing its activity against a panel of biological targets to identify potential therapeutic applications.

-

In vitro and in vivo studies: If activity is identified, further studies would be required to elucidate its mechanism of action and evaluate its efficacy and safety in biological systems.

Without such foundational research, the potential of (2R)-2-amino-2-[(3S)-pyrrolidin-3-yl]acetic acid remains speculative.

References

-

(2R)-2-amino-2-[(3S)-pyrrolidin-3-yl]acetic acid - Angene Chemical. (URL: [Link])

-

Amino acid derivatives with anticonvulsant activity - PubMed - NIH. (URL: [Link])

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - IRIS - Unipa. (URL: [Link])

-

Recent Advances in the Synthesis of Pyrrolidines - ResearchGate. (URL: [Link])

-

Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - NIH. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. iris.unipa.it [iris.unipa.it]

- 3. researchgate.net [researchgate.net]

- 4. 2-amino-2-(pyrrolidin-3-yl)acetic acid - CAS:1214812-00-6 - Sunway Pharm Ltd [3wpharm.com]

- 5. EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]

- 6. peptide.com [peptide.com]

- 7. Amino acid derivatives with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: The Versatility of Pyrrolidine Derivatives in Modern Peptide Synthesis

<

Audience: Researchers, scientists, and drug development professionals engaged in peptide chemistry and therapeutic development.

Introduction: The Unique Structural and Functional Role of the Pyrrolidine Ring

The five-membered, saturated nitrogen heterocycle of the pyrrolidine ring is a cornerstone of modern peptide chemistry. Its prevalence is primarily due to the proteinogenic amino acid L-proline, which is unique in possessing a secondary amine tethered to its α-carbon. This cyclic structure imparts significant conformational rigidity, profoundly influencing peptide secondary structure by disrupting α-helices and β-sheets while promoting the formation of β-turns.[1] Beyond its role as a structural building block, the pyrrolidine scaffold is leveraged in various forms—as organocatalysts, specialized solvents, and versatile synthetic intermediates—making it an indispensable tool for peptide scientists.

This guide provides an in-depth exploration of the multifaceted applications of pyrrolidine derivatives in peptide synthesis. We will delve into the mechanistic underpinnings of their function, provide field-tested protocols, and present data to guide experimental design for enhanced peptide purity, yield, and complexity.

PART 1: Proline and Hydroxyproline: Conformational Control and Synthetic Challenges

The incorporation of proline and its hydroxylated derivatives (e.g., trans-4-hydroxy-L-proline) is fundamental to designing peptides with specific folds and enhanced stability.[] The pyrrolidine ring's fixed dihedral angle (φ ≈ -65°) restricts the conformational space of the peptide backbone, a property exploited to pre-organize peptides into bioactive conformations.[1]

The Proline "Kink" and Control of Isomerization

The peptide bond preceding a proline residue (Xaa-Pro) can exist in both cis and trans conformations, with a relatively low energy barrier between the two states. This cis/trans isomerization can be a rate-limiting step in protein folding and can lead to conformational heterogeneity in synthetic peptides.[3] The strategic placement of proline derivatives, particularly those with electron-withdrawing substituents on the ring, can influence this equilibrium.[3] For example, 4(R)-hydroxyproline favors an exo ring pucker, which in turn stabilizes the trans amide bond, offering a method for precise conformational control.[4]

Key Challenge: Diketopiperazine (DKP) Formation

A major side reaction during the synthesis of peptides, particularly those with C-terminal proline, is the formation of diketopiperazine (DKP).[4] This occurs when the deprotected N-terminal amine of the second amino acid attacks the ester linkage to the solid-phase resin, cleaving the dipeptide as a cyclic DKP. This is especially prevalent with sequences like Xaa-Pro, where the proline residue favors the cis-amide bond conformation necessary for cyclization.[5][6]

Mitigation Strategies for DKP Formation

| Strategy | Principle | Key Advantages | Typical Application |

| Use of 2-Chlorotrityl Chloride (2-CTC) Resin | The bulky trityl protecting group provides steric hindrance, physically blocking the N-terminal amine from attacking the resin linkage.[6] | High acid lability allows for mild cleavage conditions, preserving sensitive side-chain protecting groups. | Recommended for any sequence highly susceptible to DKP, especially Xaa-Pro or Xaa-Gly at the C-terminus. |

| Coupling of Pre-formed Dipeptides | Bypasses the vulnerable dipeptidyl-resin intermediate altogether.[6] | Completely eliminates the possibility of DKP formation at the first two residues. | Gold standard for sequences known to be problematic. |

| Optimized Deprotection Conditions | Using alternative base cocktails, such as 2% DBU / 5% piperazine in NMP, can suppress DKP formation compared to standard 20% piperidine.[6][7] | Can be implemented easily into existing protocols without changing the resin or amino acid derivatives. | Useful when DKP formation is moderate but not severe. |

Protocol 1: Fmoc-SPPS of a Proline-Containing Peptide on 2-CTC Resin to Minimize DKP Formation

This protocol describes the manual solid-phase synthesis of a model tripeptide (e.g., Ala-Pro-Phe) on 2-chlorotrityl chloride resin to demonstrate the suppression of DKP formation.

Materials:

-

2-Chlorotrityl chloride resin (100-200 mesh, loading ~1.0 mmol/g)

-

Fmoc-Phe-OH, Fmoc-Pro-OH, Fmoc-Ala-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure or Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF), Peptide Synthesis Grade

-

Dichloromethane (DCM), Peptide Synthesis Grade

-

N,N-Diisopropylethylamine (DIPEA)

-

Deprotection Solution: 20% Piperidine in DMF (v/v)

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

-

Solid Phase Synthesis Vessel, Nitrogen line for agitation

Procedure:

-

Resin Swelling & First Amino Acid Loading:

-

Place 2-CTC resin (e.g., 0.25 g, ~0.25 mmol) in the synthesis vessel.

-

Swell the resin in DCM for 20 min, then in DMF for 20 min. Drain.

-

Dissolve Fmoc-Phe-OH (2 equivalents, 0.5 mmol) in DCM. Add DIPEA (4 equivalents, 1.0 mmol).

-

Add the amino acid solution to the resin and agitate for 2 hours.

-

Causality: Loading on 2-CTC resin is an SN1-type reaction catalyzed by a hindered base like DIPEA. The bulky resin prevents DKP formation later.

-

Quench unreacted sites by adding a solution of DCM/Methanol/DIPEA (80:15:5) and agitating for 30 min.

-

Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

-

SPPS Cycle for Proline and Alanine (Repeat for each amino acid):

-

Fmoc Deprotection: Add 20% piperidine/DMF to the resin. Agitate for 5 min, drain. Repeat with a fresh portion for 15 min.

-

Self-Validation: Perform a Kaiser test. A positive test (deep blue beads) confirms the presence of a free primary amine (after Ala coupling). Note: The Kaiser test will be negative for the secondary amine of proline.

-

Wash the resin with DMF (5x).

-

Coupling:

-

In a separate vial, pre-activate Fmoc-Pro-OH (or Fmoc-Ala-OH) (3 eq., 0.75 mmol) with DIC (3 eq.) and Oxyma Pure (3 eq.) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the resin. Agitate for 1-2 hours.

-

Causality: Pre-activation forms a highly reactive O-acylisourea intermediate (with DIC) which is then converted to a less racemization-prone activated ester by Oxyma.

-

-

Self-Validation: Perform a Kaiser test. A negative test (colorless/yellow beads) indicates complete coupling. If positive, recouple for 1 hour.

-

Wash the resin with DMF (3x).

-

-

Final Deprotection & Cleavage:

-

Perform a final Fmoc deprotection as described in step 2.

-

Wash the resin with DMF (5x), DCM (5x), and dry under a nitrogen stream.

-

Add the cleavage cocktail to the resin and agitate for 2 hours.

-

Filter the solution into a cold diethyl ether solution to precipitate the crude peptide.

-

Centrifuge, decant the ether, and dry the peptide pellet.

-

Analyze by HPLC and MS to confirm identity and purity. The absence of a major peak corresponding to the Pro-Phe DKP validates the strategy.

-

PART 2: Pyrrolidine Derivatives as Solvents and Reagents

Beyond their role as building blocks, pyrrolidine derivatives are workhorses in the peptide synthesis workflow, serving as highly effective solvents and deprotection agents.

N-Methyl-2-pyrrolidone (NMP): A Superior Solvent for SPPS

N-Methyl-2-pyrrolidone (NMP) is a dipolar aprotic solvent widely used in SPPS.[8] It is often preferred over the more common DMF for several reasons.[9]

-

Enhanced Solvating Power: NMP is an excellent solvent for protected amino acids and growing peptide chains, which is crucial for preventing aggregation and ensuring efficient reaction kinetics.[10]

-

Greater Stability: Unlike DMF, which can decompose to form dimethylamine and cause premature Fmoc deprotection, NMP is more chemically robust, leading to cleaner synthesis and higher purity products.[10]

-

Higher Boiling Point: NMP's high boiling point (202 °C) makes it suitable for microwave-assisted SPPS, where elevated temperatures are used to accelerate coupling and deprotection steps.[8][11]

Pyrrolidine: An Alternative Base for Fmoc-Deprotection

While piperidine is the standard base for Fmoc removal, pyrrolidine has emerged as a viable and sometimes superior alternative.[9] Studies have shown that pyrrolidine can be more effective than piperidine, especially in "greener" solvent systems designed to replace DMF and NMP.[9][12] Its higher nucleophilicity can lead to faster and more efficient deprotection.[9] However, this increased reactivity can also promote side reactions like aspartimide formation if not carefully controlled.[9] Recent innovations in "wash-free" SPPS protocols have utilized pyrrolidine's volatility to enable its removal by evaporation with nitrogen flushing, drastically reducing solvent waste.[11]

Workflow: Standard vs. Wash-Free SPPS Deprotection

Caption: Comparison of standard and wash-free SPPS workflows.

PART 3: Pyrrolidine-Based Organocatalysis in Peptide Chemistry

The field of organocatalysis has seen a surge in the use of small chiral molecules to catalyze asymmetric reactions. Proline and its derivatives are among the most powerful organocatalysts, particularly for reactions involving enamine or iminium ion intermediates.[13] While their primary application is in small molecule synthesis, proline-based di- and tri-peptides are being developed as highly effective and stereoselective catalysts for various bond-forming reactions, including aldol and Michael additions.[13] These peptide-based catalysts often exhibit enhanced activity and selectivity compared to proline alone, benefiting from a well-defined chiral microenvironment created by the peptide backbone.[14] This area represents a growing synergy between peptide chemistry and catalysis, enabling the synthesis of complex chiral molecules.

Mechanism: Proline-Catalyzed Aldol Reaction

Caption: Simplified catalytic cycle for a proline-mediated aldol reaction.

Conclusion

Pyrrolidine derivatives are far more than simple building blocks in peptide synthesis. From the conformational rigidity imparted by proline that is essential for structural biology and drug design, to the superior performance of NMP as a solvent and the novel applications of pyrrolidine as a deprotection agent, this chemical scaffold is integral to the success of modern peptide chemistry. As research pushes the boundaries of peptide therapeutics and biomaterials, the versatile and indispensable nature of the pyrrolidine ring will undoubtedly continue to drive innovation in the field.

References

- Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering.

- Synthesis of Peptides Containing Proline Analogues. Houben-Weyl Methods of Organic Chemistry, Vol. E 22b, 4th ed..

- Synthesis of peptides and derivatives of 3- and 4- hydroxyproline. International Journal of Peptide and Protein Research.

- Total wash elimination for solid phase peptide synthesis.

- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd

- Proline Deriv

- Solvents for Solid Phase Peptide Synthesis. AAPPTec.

- Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega.

- Proline. Wikipedia.

- Unusual Amino Acids: Hydroxyproline. LifeTein Peptide Blog.

- Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis.

- Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzep

- N-Methyl-2-pyrrolidone. Wikipedia.

- Proline: Definition, Structure, Benefits, Sources and Uses. BOC Sciences.

- Technical Support Center: Strategies to Mitigate Diketopiperazine (DKP) Formation in Solid-Phase Peptide Synthesis (SPPS). Benchchem.

- Biocatalysts Based on Peptide and Peptide Conjug

- Asymmetric Catalysis Mediated by Synthetic Peptides, Version 2.0: Expansion of Scope and Mechanisms. Chemical Reviews.

Sources

- 1. Proline - Wikipedia [en.wikipedia.org]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. lifetein.com [lifetein.com]

- 5. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. peptide.com [peptide.com]

- 11. Total wash elimination for solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Asymmetric Catalysis Mediated by Synthetic Peptides, Version 2.0: Expansion of Scope and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: A Framework for In Vivo Evaluation of Novel Cyclic Amino Acid Analogs, Using 2-Amino-2-(pyrrolidin-3-yl)acetic acid as a Case Study

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended for research and informational purposes only. All animal studies must be conducted in strict accordance with institutional and national guidelines for animal welfare and approved by an Institutional Animal Care and Use Committee (IACUC).

Introduction and Scientific Rationale

The pyrrolidine ring is a foundational scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its conformational rigidity and ability to present substituents in defined three-dimensional space make it a privileged structure for targeting a wide range of biological entities, particularly within the central nervous system (CNS).[1][2] The compound 2-Amino-2-(pyrrolidin-3-yl)acetic acid (herein referred to as "Compound A") is a novel cyclic amino acid analog. While specific in vivo data for this exact molecule is not extensively published, its structure—combining an amino acid moiety with a pyrrolidine core—suggests potential interactions with receptors and transporters involved in neurotransmission.